Home > Products > Screening Compounds P106975 > 7-chloro-8-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
7-chloro-8-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide -

7-chloro-8-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Catalog Number: EVT-3641040
CAS Number:
Molecular Formula: C22H23ClN4O
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with favorable pharmacokinetic properties, including good oral bioavailability. [] It exhibited strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats, demonstrating its efficacy in vivo. []

Relevance: AM-0687 shares a core quinolinecarboxamide structure with 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Both compounds feature a quinoline ring system substituted at positions 2, 3, and 4 with various functional groups. The presence of the 3-pyridinyl substituent and the 4-quinolinecarboxamide moiety are key structural similarities between the two compounds. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: Similar to AM-0687, AM-1430 is a potent and selective PI3Kδ inhibitor with good oral bioavailability. [] It also showed promising efficacy in vivo, demonstrating a dose-dependent reduction of IgG and IgM antibodies in a keyhole limpet hemocyanin model in rats. []

Relevance: AM-1430 is structurally very similar to AM-0687, sharing the core quinolinecarboxamide scaffold with 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Both AM-1430 and the target compound feature a 3-pyridinyl substituent and the 4-quinolinecarboxamide moiety, as well as substitutions on the quinoline ring. []

Relevance: This compound and 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide share a key structural feature: the N-(1-methyl-4-piperidinyl)amide group. This suggests potential similarities in their binding to specific targets or their pharmacokinetic profiles. [, ]

Trihexyphenidyl

Compound Description: Trihexyphenidyl is an antiparkinsonian agent known to be a selective M1 muscarinic cholinergic receptor antagonist. [] Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned hemiparkinsonian monkeys have shown that trihexyphenidyl potentiates contraversive circling induced by the dopamine D1 agonist SKF-82958, while progressively reducing contraversive circling induced by the D2 agonist N-0923. []

Relevance: Although trihexyphenidyl is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, it is relevant due to its activity on dopaminergic pathways. This research highlights the interplay between cholinergic and dopaminergic systems, which could be relevant for understanding the potential effects of 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide if it also interacts with these pathways. []

7-chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([11C] SSR180575)

Compound Description: [11C] SSR180575 is a radiolabeled version of SSR180575, a potent and selective TSPO (peripheral benzodiazepine receptor) ligand. [] It was developed as a potential radioligand for imaging neuroinflammation with positron emission tomography (PET). []

Relevance: Although [11C] SSR180575 is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, its development highlights the use of radiolabeling for in vivo imaging studies. This could be a relevant strategy for studying the pharmacokinetics and biodistribution of 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide or related compounds. []

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 is a negative modulator of the spontaneous agonist-dependent rapid desensitization of α-amino-3-hydroxy-5-methylisoxazolepropionic acid (AMPA)-gated ion channels. [] Unlike the related compound cyclothiazide, which exhibits high neurotoxicity, IDRA-21 is devoid of significant neurotoxic effects at doses that enhance cognitive function in animal models. []

Relevance: While IDRA-21 is not structurally similar to 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, it highlights the importance of assessing potential neurotoxicity in drug development. If 7-chloro-8-methyl-N-(1-methyl-4-piperidinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is intended for CNS-related applications, thorough evaluation of its neurotoxic potential would be crucial. []

Properties

Product Name

7-chloro-8-methyl-N-(1-methylpiperidin-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

IUPAC Name

7-chloro-8-methyl-N-(1-methylpiperidin-4-yl)-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C22H23ClN4O/c1-14-19(23)6-5-17-18(22(28)25-16-7-10-27(2)11-8-16)12-20(26-21(14)17)15-4-3-9-24-13-15/h3-6,9,12-13,16H,7-8,10-11H2,1-2H3,(H,25,28)

InChI Key

YETORFGBLDHCPO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CCN(CC3)C)C4=CN=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CCN(CC3)C)C4=CN=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.